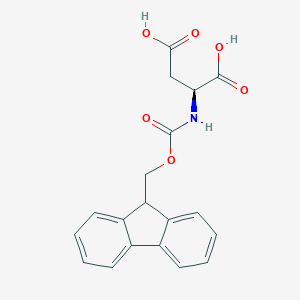

Fmoc-L-aspartic acid

Overview

Description

Fmoc-L-aspartic acid, also known as this compound, is a useful research compound. Its molecular formula is C19H17NO6 and its molecular weight is 355.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Fmoc-L-aspartic acid, also known as Fmoc-Asp-OH, is primarily used in the field of peptide synthesis . It is a Fmoc-protected amino acid, which means it is used as a building block in the creation of more complex peptide structures . The primary targets of Fmoc-Asp-OH are the peptide chains that are being synthesized .

Mode of Action

Fmoc-Asp-OH interacts with its targets (peptide chains) by being incorporated into the chain during the synthesis process . The Fmoc group serves as a protective group, preventing unwanted side reactions during the synthesis . Once the peptide synthesis is complete, the Fmoc group can be removed, revealing the aspartic acid residue .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Asp-OH are those involved in peptide synthesis . The addition of Fmoc-Asp-OH to a peptide chain can influence the structure and function of the final peptide product . The exact effects depend on the specific peptide being synthesized and the position of the aspartic acid residue within the peptide.

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of Fmoc-Asp-OH are not typically discussed in the traditional sense. Instead, its properties in relation to its role in peptide synthesis are considered. For example, its stability under the conditions of peptide synthesis and its reactivity with other amino acids are important factors .

Result of Action

The result of Fmoc-Asp-OH’s action is the successful incorporation of an aspartic acid residue into a peptide chain . This can have various effects on the final peptide, depending on the specific peptide and the role of aspartic acid within it. Aspartic acid is an acidic, charged (at physiological pH), aliphatic amino acid that can influence the properties of the peptide .

Action Environment

The action of Fmoc-Asp-OH is influenced by the conditions of the peptide synthesis . Factors such as the pH, temperature, and the presence of other reactants can all influence the efficiency and success of the incorporation of Fmoc-Asp-OH into a peptide chain .

Biochemical Analysis

Biochemical Properties

Fmoc-L-aspartic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It is involved in the activation reaction by DCCD/Oxyma and the coupling of the activated Fmoc-amino acid to another amino acid . The main driving force behind the self-assembly process of Fmoc-modified short peptides is a combination of the fluorenyl hydrophobic and π-π interactions .

Cellular Effects

The cellular effects of this compound are primarily observed in its role in peptide synthesis. It contributes to the formation of well-ordered fibrous structures . These structures can influence cell function by providing a framework for cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is used to prevent the formation of aspartimide by-products in Fmoc solid-phase peptide synthesis . Over time, the Fmoc group is removed, allowing for the continuation of the peptide synthesis process .

Metabolic Pathways

This compound is involved in the aspartate metabolic pathway. Aspartate is the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . In addition, aspartate may also be converted to asparagine, in a potentially competing reaction .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDTXRUIZMTBNV-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427054 | |

| Record name | Fmoc-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119062-05-4 | |

| Record name | Fmoc-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

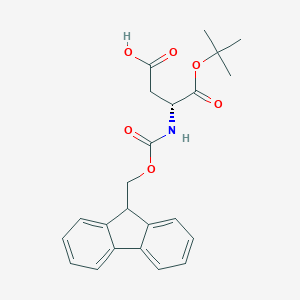

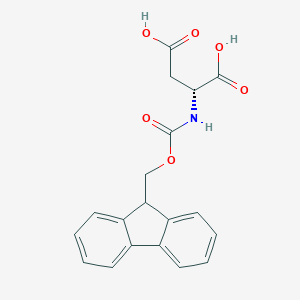

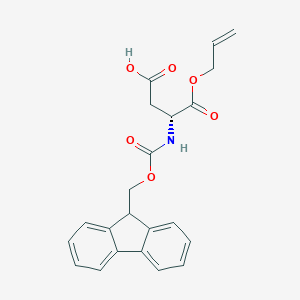

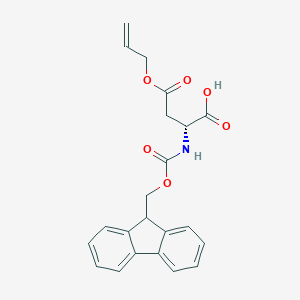

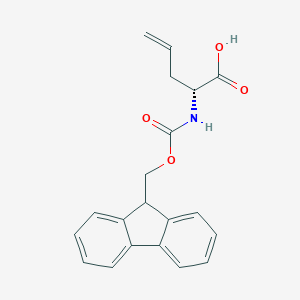

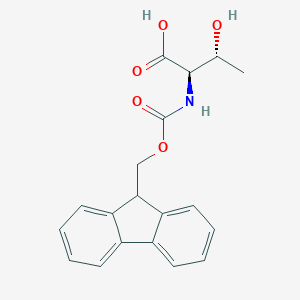

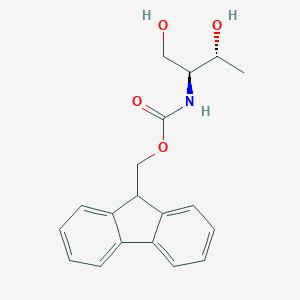

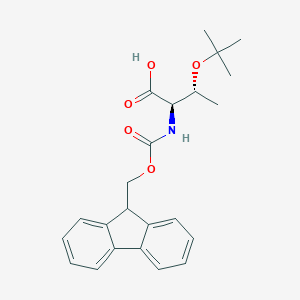

Feasible Synthetic Routes

Q1: What are the main applications of Fmoc-L-aspartic acid in peptide chemistry?

A1: this compound is a key building block in solid-phase peptide synthesis (SPPS) using the Fmoc/tBu protecting group strategy. [, , ] This strategy relies on the Fmoc group to protect the α-amino group of the aspartic acid, allowing for controlled and sequential addition of amino acids during peptide chain elongation on a solid support. [, ]

Q2: What are the advantages of using this compound in Fmoc-based SPPS compared to other aspartic acid derivatives?

A2: this compound offers several advantages in Fmoc-based SPPS. The Fmoc group can be removed under mild basic conditions, which are orthogonal to the acid-labile tBu protecting group commonly used for the aspartic acid side chain. [, ] This orthogonality is crucial for preventing premature deprotection of the side chain during Fmoc removal steps.

Q3: Are there any known challenges associated with using this compound in peptide synthesis?

A3: Yes, one challenge is the potential for aspartimide formation, a side reaction that can occur during Fmoc-based SPPS. [] Aspartimide formation involves cyclization of the aspartic acid residue, leading to undesired byproducts and potentially reduced yield of the target peptide. [] Researchers have explored various strategies to minimize aspartimide formation, including using different protecting groups for the aspartic acid side chain and backbone protection strategies for neighboring residues. []

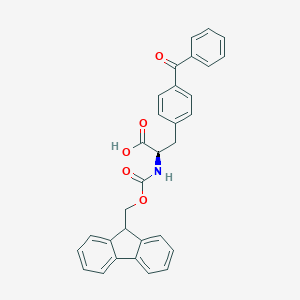

Q4: Are there any specific modifications mentioned in the research that can be made to this compound for particular applications?

A4: Yes, one study describes the synthesis of an this compound derivative modified at the β-carboxyl group with a p-aminobenzyl-EDTA moiety. [] This modification enables the incorporation of a metal-chelating group into peptides, creating reagents for affinity cleavage of proteins and nucleic acids. []

Q5: Beyond peptide synthesis, are there other research areas where modified Fmoc-amino acids, like this compound derivatives, have shown potential?

A5: Research indicates that modified single Fmoc-amino acids can self-assemble into various nanostructures. [] For example, this compound 4-tert-butyl ester formed rod-like structures under different conditions. [] This self-assembly property suggests potential applications in material chemistry and bioscience for designing novel nanomaterials. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557722.png)